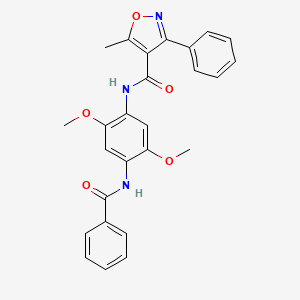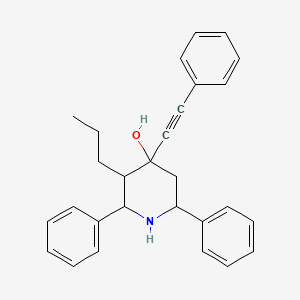![molecular formula C23H20N4O2S2 B11627662 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627662.png)
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-3-[(4-METHYLPHENYL)METHYL]-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a thiazolidinone core, a pyridopyrimidine moiety, and a substituted phenyl group, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-methylbenzyl chloride, 2-aminopyridine, and thiazolidinone derivatives. The synthetic route may involve:
Nucleophilic substitution: Reacting 4-methylbenzyl chloride with 2-aminopyridine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with thiazolidinone derivatives under basic conditions to form the core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridopyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridopyrimidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes, potentially inhibiting their activity. The pyridopyrimidine moiety may bind to nucleic acids, affecting gene expression pathways. The overall effect is a result of these interactions at the molecular level.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with similar core structures but different substituents.
Pyridopyrimidines: Compounds with variations in the pyridopyrimidine moiety.
Phenyl derivatives: Compounds with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its combination of a thiazolidinone core, a pyridopyrimidine moiety, and a substituted phenyl group
属性
分子式 |
C23H20N4O2S2 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O2S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(30)31-18)14-16-9-7-15(2)8-10-16/h3-10,12-13,24H,1,11,14H2,2H3/b18-13- |
InChI 键 |
KQVACBOHSWFYCH-AQTBWJFISA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC=C)/SC2=S |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC=C)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627602.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627606.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)
![{(2E)-2-[(2E)-(3,5-dibromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11627629.png)

![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627639.png)
![prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627644.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)

![Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11627658.png)
![(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11627663.png)
